4-HYDROXY-4,5-DIMETHYL-5-(2-PHENYLETHYL)-3-[(PYRIDIN-2-YL)METHYL]-1,3-OXAZOLIDIN-2-ONE
Overview
Description
4-Hydroxy-4,5-dimethyl-5-(2-phenylethyl)-3-(pyridin-2-ylmethyl)-1,3-oxazolidin-2-one is a complex organic compound that belongs to the class of oxazolidinones. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-HYDROXY-4,5-DIMETHYL-5-(2-PHENYLETHYL)-3-[(PYRIDIN-2-YL)METHYL]-1,3-OXAZOLIDIN-2-ONE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of Substituents: The phenylethyl and pyridin-2-ylmethyl groups can be introduced through nucleophilic substitution reactions.
Hydroxylation: The hydroxyl group can be introduced via oxidation reactions using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The oxazolidinone ring can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenylethyl and pyridin-2-ylmethyl groups can undergo various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO4, H2O2
Reducing Agents: LiAlH4, NaBH4
Substitution Reagents: Halogens (Cl2, Br2), Nitrating agents (HNO3)
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations.
Biology
In biological research, oxazolidinones are studied for their potential as enzyme inhibitors. They can interact with specific enzymes, altering their activity and providing insights into enzyme function.
Medicine
Oxazolidinones are well-known for their antibiotic properties. They inhibit bacterial protein synthesis, making them effective against a range of bacterial infections.
Industry
In the industrial sector, such compounds can be used in the development of new materials, including polymers and coatings, due to their stability and reactivity.
Mechanism of Action
The mechanism of action of 4-HYDROXY-4,5-DIMETHYL-5-(2-PHENYLETHYL)-3-[(PYRIDIN-2-YL)METHYL]-1,3-OXAZOLIDIN-2-ONE involves its interaction with molecular targets such as enzymes or receptors. The oxazolidinone ring can form hydrogen bonds with active site residues, inhibiting enzyme activity. The phenylethyl and pyridin-2-ylmethyl groups can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
Linezolid: A well-known oxazolidinone antibiotic.
Tedizolid: Another oxazolidinone with improved potency and reduced side effects.
Uniqueness
4-Hydroxy-4,5-dimethyl-5-(2-phenylethyl)-3-(pyridin-2-ylmethyl)-1,3-oxazolidin-2-one is unique due to its specific substituents, which can confer distinct biological activities and chemical reactivity compared to other oxazolidinones.
Properties
IUPAC Name |
4-hydroxy-4,5-dimethyl-5-(2-phenylethyl)-3-(pyridin-2-ylmethyl)-1,3-oxazolidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-18(12-11-15-8-4-3-5-9-15)19(2,23)21(17(22)24-18)14-16-10-6-7-13-20-16/h3-10,13,23H,11-12,14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVXKQUYKKGZQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N(C(=O)O1)CC2=CC=CC=N2)(C)O)CCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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